molecular formula C₁₃H₁₁NO₂ B1145425 2-Cyclopropyl-1-nitronaphthalene CAS No. 52331-35-8

2-Cyclopropyl-1-nitronaphthalene

Cat. No.: B1145425
CAS No.: 52331-35-8
M. Wt: 213.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1-nitronaphthalene is a chemical compound belonging to the class of nitronaphthalenes. It has the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol. This compound is characterized by the presence of a cyclopropyl group attached to the naphthalene ring, along with a nitro group at the first position.

Preparation Methods

The synthesis of 2-Cyclopropyl-1-nitronaphthalene typically involves nitration reactions. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO₂) as the nitrating reagent under mild conditions . This process can be catalyzed by various catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂), which promotes the reaction in the presence of molecular oxygen and acetic anhydride . The reaction conditions are generally mild, making it an environmentally friendly approach.

Chemical Reactions Analysis

2-Cyclopropyl-1-nitronaphthalene undergoes several types of chemical reactions, including:

    Nitration: Further nitration can lead to the formation of dinitronaphthalene derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Major products formed from these reactions include dinitronaphthalene and aminonaphthalene derivatives .

Scientific Research Applications

2-Cyclopropyl-1-nitronaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects . The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify other molecules, potentially altering their function .

Comparison with Similar Compounds

2-Cyclopropyl-1-nitronaphthalene can be compared with other nitronaphthalene derivatives, such as:

    1-Nitronaphthalene: Similar in structure but lacks the cyclopropyl group.

    2-Methyl-1-nitronaphthalene: Contains a methyl group instead of a cyclopropyl group.

    2-Nitronaphthalene: Lacks both the cyclopropyl and methyl groups.

The presence of the cyclopropyl group in this compound makes it unique, potentially altering its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-cyclopropyl-1-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-14(16)13-11-4-2-1-3-9(11)7-8-12(13)10-5-6-10/h1-4,7-8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRRHOIYLFENIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.